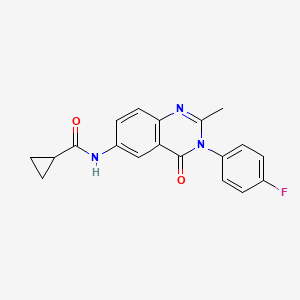

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)cyclopropanecarboxamide

Description

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)cyclopropanecarboxamide is a synthetic organic compound featuring a quinazolinone core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 2, and a cyclopropanecarboxamide moiety at position 4. Quinazolinone derivatives are known for their diverse pharmacological activities, including kinase inhibition and pesticidal properties .

Properties

IUPAC Name |

N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O2/c1-11-21-17-9-6-14(22-18(24)12-2-3-12)10-16(17)19(25)23(11)15-7-4-13(20)5-8-15/h4-10,12H,2-3H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCWTBHYXQDBRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NC(=O)C3CC3)C(=O)N1C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)cyclopropanecarboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for various biological activities. The presence of the 4-fluorophenyl group and cyclopropanecarboxamide moiety contributes to its unique properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H16FN3O2 |

| Molecular Weight | 303.31 g/mol |

| CAS Number | Not available |

Research indicates that quinazoline derivatives possess diverse mechanisms of action, including:

- Inhibition of Kinases : Many quinazoline derivatives inhibit various kinases involved in cancer progression. The specific compound under discussion has been noted for its potential as a JNK (c-Jun N-terminal kinase) inhibitor, which plays a crucial role in cell proliferation and survival .

- Antimicrobial Activity : Quinazoline derivatives have shown promising antimicrobial properties against a range of pathogens. The compound's structure suggests it may exhibit similar effects, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For example:

- In vitro Studies : Research involving various cancer cell lines has shown that quinazoline derivatives can induce apoptosis and inhibit cell migration. The specific compound's ability to target JNK pathways may enhance its efficacy in treating cancers that exhibit JNK-mediated resistance .

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of quinazoline derivatives:

- Bacterial Inhibition : Compounds structurally related to the target compound have been tested against gram-positive and gram-negative bacteria, showing varying degrees of antibacterial activity. For instance, derivatives with electron-withdrawing groups demonstrated enhanced activity against Klebsiella pneumoniae and Escherichia coli .

Case Studies

- Study on Anticancer Properties : A recent study evaluated the effects of a series of quinazoline derivatives on melanoma cells. The results indicated that these compounds could effectively inhibit cell growth and induce apoptosis through JNK pathway modulation .

- Antimicrobial Efficacy Evaluation : Another investigation focused on the antimicrobial properties of quinazoline derivatives against fungal infections. The findings revealed significant antifungal activity against Aspergillus fumigatus, suggesting that modifications to the quinazoline structure could enhance efficacy against resistant strains .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

The compound has been studied for its potential as an anticancer agent. Its structure suggests that it may interact with specific molecular targets involved in cancer cell proliferation and survival. Preliminary studies indicate that derivatives of quinazoline compounds often exhibit significant cytotoxicity against various cancer cell lines, suggesting a pathway for further development in oncology treatments .

2. Anticonvulsant Activity

Research indicates that compounds similar to N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)cyclopropanecarboxamide have shown promise in anticonvulsant activity. These compounds may modulate voltage-gated sodium channels, which are critical in the propagation of action potentials in neurons. Studies demonstrate that modifications in the chemical structure can lead to enhanced anticonvulsant properties, making this class of compounds a candidate for treating epilepsy .

3. Inhibition of Protein Kinases

The compound has been explored for its ability to inhibit specific protein kinases, particularly those involved in inflammatory and autoimmune diseases. Inhibitors targeting c-Jun N-terminal kinases (JNK) have been shown to reduce inflammation and provide therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory disorders .

Biological Research Applications

1. Mechanistic Studies

this compound can serve as a valuable tool in mechanistic studies aimed at understanding the pathways involved in cellular signaling and disease progression. By investigating how this compound interacts with cellular targets, researchers can gain insights into the underlying mechanisms of diseases and identify new therapeutic targets.

2. Structure-Activity Relationship (SAR) Studies

The compound is ideal for SAR studies aimed at optimizing biological activity through structural modifications. By systematically altering functional groups on the quinazoline core or the cyclopropanecarboxamide moiety, researchers can identify key structural features that enhance efficacy or reduce toxicity .

Case Study 1: Anticancer Activity

A study evaluated various derivatives of quinazoline-based compounds against human cancer cell lines, revealing that certain modifications led to increased potency and selectivity towards cancer cells compared to normal cells. The findings suggest that this compound could be further developed as a targeted anticancer therapy .

Case Study 2: Anticonvulsant Effects

In a series of experiments involving animal models of epilepsy, derivatives of this compound were tested for their ability to prevent seizures induced by maximal electroshock. Results showed that specific analogs significantly reduced seizure frequency and severity, indicating their potential use as anticonvulsants .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Functional Group Variations

Below is a comparison with structurally similar compounds from pesticide registries (Table 1):

Table 1: Structural and Functional Comparison

Key Observations:

Cyclopropane Motif : Both the target compound and cyprofuram incorporate cyclopropanecarboxamide, a group associated with enhanced metabolic stability and target binding in agrochemicals .

Halogenation : The 4-fluorophenyl group in the target compound contrasts with the 3-chlorophenyl group in cyprofuram. Fluorination often improves lipophilicity and bioavailability compared to chlorination .

Core Heterocycles: Quinazolinone (target compound) vs. benzamide (flucycloxuron) or thiazolidinylidene (flubenzimine).

Physicochemical Properties

A theoretical comparison of physicochemical parameters is provided (Table 2):

Table 2: Predicted Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Target compound | ~355.3 | ~3.2 | 2 | 5 |

| Cyprofuram | 308.7 | 2.8 | 1 | 4 |

| Flucycloxuron | 541.8 | 4.5 | 2 | 7 |

Insights:

- The target compound’s higher LogP (3.2) vs. cyprofuram (2.8) suggests improved membrane permeability, advantageous for systemic agrochemicals.

- Its hydrogen-bonding capacity (5 acceptors, 2 donors) may facilitate target engagement in both hydrophilic (enzyme active sites) and hydrophobic (membrane) environments.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization techniques for N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)cyclopropanecarboxamide?

- Answer: The synthesis typically involves multi-step reactions, such as cyclopropane-carboxamide coupling to a quinazolinone core under controlled temperature (60–100°C) and pH conditions. Key intermediates are purified via column chromatography. Characterization employs HPLC for purity assessment and NMR (1H/13C) for structural confirmation. Mass spectrometry (MS) is critical for verifying molecular weight .

Q. How can researchers confirm the molecular structure of this compound using crystallographic methods?

- Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires high-quality crystals grown via slow evaporation. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve structures, even with twinned or low-resolution data. Hydrogen bonding and π-stacking interactions are analyzed to validate the 3D arrangement .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing synthetic yield and purity?

- Answer: Use a Design of Experiments (DOE) approach to optimize parameters like solvent polarity (DMF vs. methanol), catalyst loading (e.g., palladium for coupling reactions), and reaction time. Statistical tools (e.g., ANOVA) identify significant factors. Parallel monitoring via HPLC ensures real-time purity tracking .

Q. How should researchers design assays to evaluate the compound’s biological activity and target interactions?

- Answer: Begin with in vitro assays (e.g., enzyme inhibition or receptor-binding studies) using fluorescence polarization or surface plasmon resonance (SPR). Include positive/negative controls and dose-response curves. For cellular assays, use CRISPR-edited cell lines to validate target specificity. Interaction studies must account for off-target effects via proteome-wide profiling .

Q. How can contradictory data (e.g., solubility discrepancies or conflicting bioactivity) be resolved?

- Answer: Cross-validate solubility measurements using dynamic light scattering (DLS) and HPLC-UV under standardized conditions (pH 7.4, 25°C). For bioactivity conflicts, replicate assays in orthogonal systems (e.g., cell-free vs. live-cell models). Employ molecular docking to assess binding mode consistency across computational models .

Q. What strategies address challenges in crystallizing this compound for structural studies?

- Answer: For poorly diffracting crystals, optimize crystallization using additives (e.g., polyethylene glycol) or microseeding. For twinned data, apply SHELXD for phase resolution and SHELXE for density modification. High-resolution synchrotron data collection improves electron density maps .

Q. How can researchers assess the compound’s stability under various storage conditions?

- Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Use HPLC-MS to detect degradation products (e.g., hydrolyzed cyclopropane or oxidized quinazolinone). For light sensitivity, perform UV-vis spectroscopy under controlled illumination .

Q. What computational methods predict the compound’s pharmacokinetic and pharmacodynamic properties?

- Answer: Use molecular dynamics (MD) simulations to model membrane permeability (LogP) and CYP450 inhibition profiles . Tools like SwissADME predict absorption/distribution. For target engagement, apply free-energy perturbation (FEP) to calculate binding affinities against homologous targets .

Methodological Notes

- Data Contradictions: Always cross-reference analytical results (e.g., NMR vs. MS) and validate biological activity in ≥3 independent assays .

- Safety Protocols: Follow GLP guidelines for handling fluorinated compounds, including fume hood use and waste disposal protocols .

- Ethical Compliance: Ensure all biological studies adhere to institutional review board (IRB) standards, particularly for in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.